N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
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Overview
Description
N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of triazoloquinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide typically involves the following steps:
Formation of the triazoloquinoxaline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the acetamide group: This step involves the reaction of the triazoloquinoxaline intermediate with an acylating agent such as acetic anhydride or acetyl chloride.
Substitution with the 4-ethylphenyl group: This can be done via a nucleophilic substitution reaction using 4-ethylphenylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the oxo group to a hydroxyl group.
Substitution: This can involve the replacement of the ethyl group or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic or electrophilic reagents, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- N-(4-chlorophenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Uniqueness
N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is unique due to the presence of the 4-ethylphenyl group, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-2-13-7-9-14(10-8-13)21-18(25)12-23-19(26)24-16-6-4-3-5-15(16)20-11-17(24)22-23/h3-11H,2,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJISMRVHNQJNPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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